4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a complex arrangement of atoms, including carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).Physical And Chemical Properties Analysis
This compound has a molecular weight of 470.54. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the available resources.Scientific Research Applications
- The synthesized complex of 4-amino-N-[2-(diethylamino)ethyl]benzamide with tetraphenylborate was tested for antibacterial effects . Investigating its potential as an antibacterial agent could lead to novel treatments or drug development.
- The ion-associate reaction between 4-amino-N-[2-(diethylamino)ethyl]benzamide and tetraphenylborate is a fascinating example of green chemistry. Understanding such ion-associate complexes sheds light on bioactive molecule interactions and receptor binding .
- Density functional theory (DFT) calculations were performed to explore the electronic characteristics of the complex. The HOMO and LUMO frontier molecular orbitals provide insights into its reactivity and stability. Additionally, UV absorption peaks were detected, contributing to our understanding of its optical properties .
Antibacterial Activity
Ion-Associate Chemistry
Computational Studies
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-3-26(4-2)22(29)14-27-13-20(18-7-5-6-8-19(18)27)33(31,32)15-21(28)25-17-11-9-16(10-12-17)23(24)30/h5-13H,3-4,14-15H2,1-2H3,(H2,24,30)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNUPQIXAYNYQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide |
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